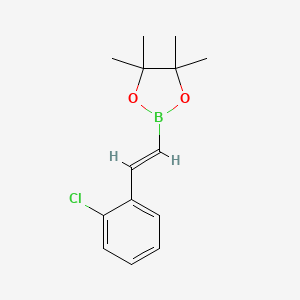![molecular formula C9H15N5O2S2 B2768048 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886939-23-7](/img/structure/B2768048.png)
2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases. The substance identifiers displayed are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
While specific chemical reactions involving “2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” are not available, related compounds have been studied for their reactivity. For instance, pyrazolone-thiadiazole hybrid molecules have been synthesized and studied for their potential as pharmacological agents .Physical And Chemical Properties Analysis
Amides, which this compound is a type of, are generally solids at room temperature and have high boiling points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including our compound of interest, have shown promise as potential anticancer agents. These molecules disrupt processes related to DNA replication, making them effective inhibitors of both bacterial and cancer cell replication. Specifically, they exhibit cytotoxic properties against various cancer cell lines . Further studies are needed to explore their specific mechanisms of action and potential clinical applications.
Antimicrobial Properties
Thiadiazole derivatives possess antimicrobial activity, making them valuable in combating bacterial and fungal infections. Their bioisosteric relationship with pyrimidine allows them to interfere with essential cellular processes, leading to microbial growth inhibition .
Antifungal Effects
These compounds also exhibit antifungal properties, which could be explored for developing novel antifungal drugs. Investigating their mode of action and specificity against different fungal species is crucial for further development .
Antimycobacterial Activity
1,3,4-Thiadiazole derivatives have demonstrated activity against mycobacteria, including Mycobacterium tuberculosis. Their potential as adjunct therapies for tuberculosis treatment warrants further investigation .
Analgesic and Anti-Inflammatory Potential
Some thiadiazole derivatives exhibit analgesic and anti-inflammatory effects. Understanding their interactions with pain pathways and inflammatory mediators could lead to novel pain management strategies .
Neuropharmacological Applications
Certain 1,3,4-thiadiazole derivatives have been explored for their neuropharmacological properties. These include antipsychotic, antidepressant, and anticonvulsant effects. Investigating their interactions with neurotransmitter systems and receptors is essential for potential therapeutic use .
Future Directions
properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S2/c1-9(2,3)12-6(16)11-7-13-14-8(18-7)17-4-5(10)15/h4H2,1-3H3,(H2,10,15)(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSYGKVIAXZYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

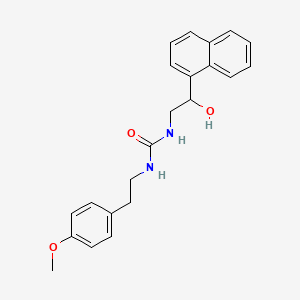
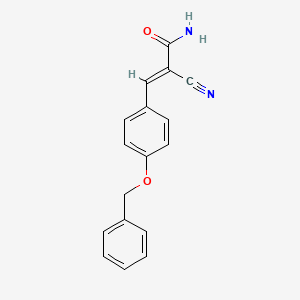
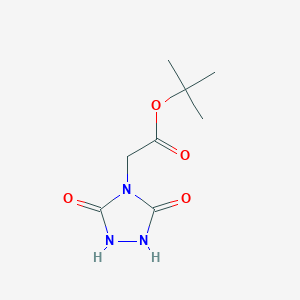
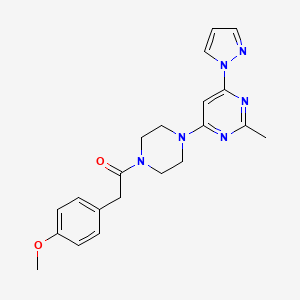
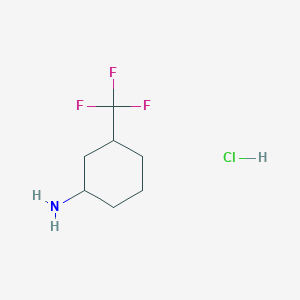
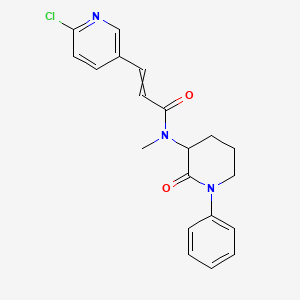
![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)
![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)

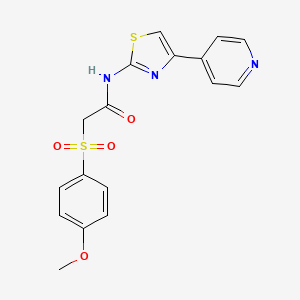

![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)
![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)
